

# An In-depth Technical Guide to the Pharmacological Profile of Bzo-chmoxizid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bzo-chmoxizid**, also known by its synonyms Cyclohexylmethyl MDA-19 and CHM-MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2] This class of synthetic cannabinoid receptor agonists (SCRAs) emerged on the recreational drug market following a class-wide ban on many traditional indole and indazole scaffolds by China in July 2021.[1][2] The OXIZID nomenclature, proposed by scientists at Cayman Chemical and the Center for Forensic Science Research and Education (CFSRE), refers to the characteristic OXoIndoline core and aZIDe linker region of these molecules.[1]

**Bzo-chmoxizid** is an analogue of BZO-HEXOXIZID (MDA 19), a compound originally synthesized and studied in the late 2000s for its potential therapeutic effects, particularly as a potent and selective cannabinoid receptor 2 (CB2) agonist for the treatment of neuropathic pain. Like other SCRAs, **Bzo-chmoxizid** is reported to produce psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the pharmacological profile of **Bzo-chmoxizid**, including its chemical properties, pharmacodynamics, and pharmacokinetics, based on the available scientific literature.

## **Chemical Properties**



| Property         | Value                                                                 |
|------------------|-----------------------------------------------------------------------|
| IUPAC Name       | N'-[(Z)-[1-(cyclohexylmethyl)-2-oxo-indolin-3-ylidene]amino]benzamide |
| Chemical Formula | C22H23N3O2                                                            |
| Molecular Weight | 361.4 g/mol                                                           |
| CAS Number       | 1048973-67-6                                                          |
| Synonyms         | Cyclohexylmethyl MDA-19, CHM-MDA-19                                   |

# **Pharmacodynamics**

**Bzo-chmoxizid** primarily exerts its effects through interaction with the cannabinoid receptors CB1 and CB2.

### **Receptor Binding and Affinity**

Studies have shown that **Bzo-chmoxizid** exhibits a notable affinity for both CB1 and CB2 receptors, with a marked selectivity for the CB2 receptor.

| Receptor | eptor Binding Affinity (Ki)                                  |  |
|----------|--------------------------------------------------------------|--|
| CB1      | Micromolar range                                             |  |
| CB2      | Not explicitly quantified, but described as a potent agonist |  |

# **Functional Activity**

**Bzo-chmoxizid** acts as a full agonist at the CB1 receptor and a potent partial agonist at the CB2 receptor. Its functional activity has been characterized through various in vitro assays, including G protein activation and  $\beta$ -arrestin recruitment.

**Bzo-chmoxizid** has been demonstrated to activate  $G\alpha i$  proteins coupled to the CB1 receptor.



| Assay                | Receptor | Parameter | Value   |
|----------------------|----------|-----------|---------|
| G Protein Activation | CB1      | EC50      | 84.6 nM |

The compound also induces  $\beta$ -arrestin 2 translocation, a key process in receptor desensitization and signaling.

| Assay                      | Receptor | Parameter | Value                                                     |
|----------------------------|----------|-----------|-----------------------------------------------------------|
| β-Arrestin2<br>Recruitment | CB1      | EC50      | Not explicitly quantified, but shown to be a full agonist |
| β-Arrestin2<br>Recruitment | CB2      | EC50      | 2.21 nM                                                   |

# In Vivo Pharmacology

In vivo studies in mice have demonstrated that **Bzo-chmoxizid** exhibits cannabimimetic activity, substituting for THC in drug discrimination studies. This indicates that it produces subjective effects similar to THC. Among the tested OXIZID analogues, **Bzo-chmoxizid** was found to be the most potent in these in vivo assays.

#### **Pharmacokinetics and Metabolism**

The metabolism of **Bzo-chmoxizid** has been investigated in vitro using human liver microsomes (HLMs) and human hepatocytes. The primary metabolic pathways identified include N-dealkylation, hydroxylation of the N-alkyl (cyclohexylmethyl) chain and the phenyl group, and ketone formation. The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4, CYP3A5, and CYP2C9. Due to its extensive metabolism, the parent compound is often found at very low concentrations in urine, making its metabolites important biomarkers for detecting consumption.

# **Experimental Protocols**

Detailed experimental protocols for the cited studies are often found in the supplementary materials of the full-text publications. While these were not directly accessible, the following



summarizes the general methodologies employed.

### **In Vitro Assays**

- β-Arrestin2 Recruitment Assay: These assays were performed using PathHunter® β-arrestin CHO-K1 cells stably expressing the human CB1 or CB2 receptor. The assay measures the recruitment of β-arrestin to the activated receptor, which results in the formation of a functional β-galactosidase enzyme and a chemiluminescent signal.
- G Protein Activation Assay: G protein activation was likely assessed using a BRET
  (Bioluminescence Resonance Energy Transfer)-based assay in HEK 293 cells. This type of
  assay measures the interaction between G protein subunits upon receptor activation.

#### In Vivo Assays

Drug Discrimination Studies: These studies were conducted in mice trained to discriminate
THC from a vehicle. The animals are trained to press one of two levers to receive a food
reward depending on whether they were administered THC or the vehicle. The ability of Bzochmoxizid to substitute for THC is then tested by administering the compound and
observing which lever the mice press.

# Signaling and Metabolic Pathways Bzo-chmoxizid Signaling at the CB1 Receptor





Click to download full resolution via product page

Caption: **Bzo-chmoxizid** signaling at the CB1 receptor.

### **Metabolic Pathways of Bzo-chmoxizid**



Click to download full resolution via product page

Caption: Primary metabolic pathways of **Bzo-chmoxizid**.

#### Conclusion

**Bzo-chmoxizid** is a potent synthetic cannabinoid of the OXIZID class with agonist activity at both CB1 and CB2 receptors. Its in vitro and in vivo pharmacological profile is consistent with other psychoactive synthetic cannabinoids. The compound undergoes extensive metabolism, and its metabolites serve as key biomarkers for detection. This technical guide provides a summary of the current scientific knowledge on **Bzo-chmoxizid**, which should be of value to researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and forensic science. Further research is needed to fully elucidate the complete safety and toxicological profile of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPS discovery: BZO-CHMOXIZID. Drugs and Alcohol [drugsandalcohol.ie]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of Bzo-chmoxizid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13850455#pharmacological-profile-of-bzo-chmoxizid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com